1-(Difluoromethyl)naphthalene-8-acetic acid
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Overview
Description
1-(Difluoromethyl)naphthalene-8-acetic acid is an organic compound with the molecular formula C13H10F2O2 and a molecular weight of 236.21 g/mol This compound features a naphthalene ring substituted with a difluoromethyl group and an acetic acid moiety
Preparation Methods
One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents . This reaction can be catalyzed by transition metals such as nickel or palladium, which facilitate the formation of the difluoromethylated product. Industrial production methods may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Difluoromethyl)naphthalene-8-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)naphthalene-8-acetic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-8-acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1-(Difluoromethyl)naphthalene-8-acetic acid can be compared to other difluoromethylated aromatic compounds, such as:
1-Naphthaleneacetic acid: Similar in structure but lacks the difluoromethyl group, which can significantly alter its chemical and biological properties.
Difluoromethylbenzene: Another difluoromethylated aromatic compound, but with a simpler benzene ring instead of a naphthalene ring. The presence of the difluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
Molecular Formula |
C13H10F2O2 |
---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
2-[8-(difluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O2/c14-13(15)10-6-2-4-8-3-1-5-9(12(8)10)7-11(16)17/h1-6,13H,7H2,(H,16,17) |
InChI Key |
MWZZKNOVZNXGPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CC(=O)O)C(=CC=C2)C(F)F |
Origin of Product |
United States |
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